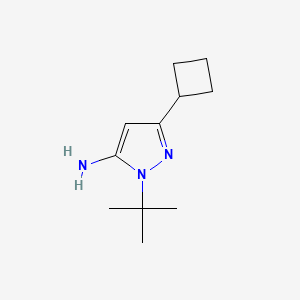
1-(1-Azepanyl)-2-(methylamino)-1-ethanone hydrochloride
Descripción general
Descripción
1-(1-Azepanyl)-2-(methylamino)-1-ethanone hydrochloride, also known as 1-Azepanyl-2-methylaminoethanone hydrochloride (AMH), is an organic compound that has been studied for its potential scientific and medical applications. AMH is a derivative of the amino acid phenylalanine and is composed of a phenyl ring, an azepane ring, and an ethanone group. It has been used in research studies to investigate its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Mecanismo De Acción
The mechanism of action of AMH is not yet fully understood. However, it is thought to interact with certain proteins in the body, including the serotonin receptor 5-HT2A. It is also believed to interact with other receptors, such as the dopamine receptor D2, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
AMH has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been found to have an inhibitory effect on the enzyme monoamine oxidase A (MAO-A). This enzyme is responsible for the breakdown of serotonin, a neurotransmitter involved in mood regulation. In addition, AMH has been shown to have an inhibitory effect on the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine and norepinephrine. Furthermore, AMH has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using AMH in laboratory experiments include its high solubility in water and its stability in aqueous solutions. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. For example, it is unstable in organic solvents and has a short shelf life.
Direcciones Futuras
There are a number of potential future directions for research involving AMH. These include further studies on its mechanism of action, its potential therapeutic uses, and its potential applications in drug discovery and development. Additionally, it could be used in further studies to investigate its effects on other enzymes and receptors, as well as its potential interactions with other drugs. Finally, it could be used in studies to explore its potential side effects and toxicity.
Aplicaciones Científicas De Investigación
AMH has been studied for its potential use in scientific research. It has been used in laboratory experiments to investigate its biochemical and physiological effects. It has also been used in studies to explore its potential applications in drug discovery and development.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-(methylamino)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-10-8-9(12)11-6-4-2-3-5-7-11;/h10H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXJQXHMNOQMNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCCCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Azepanyl)-2-(methylamino)-1-ethanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5'-Fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1439833.png)

![4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole](/img/structure/B1439835.png)





